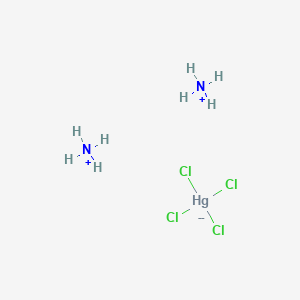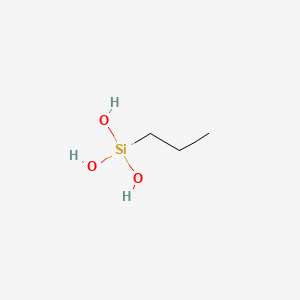
11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-beta-amino-9,10-dimethoxy-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-beta-amino-9,10-dimethoxy-, dihydrochloride is a complex organic compound known for its significant pharmacological properties This compound is part of the benzoquinolizine family, which is characterized by a fused ring structure that includes both benzene and quinolizine rings
Vorbereitungsmethoden
The synthesis of 11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-beta-amino-9,10-dimethoxy-, dihydrochloride involves several steps. One common method starts with the acylation of 3-(3,4-dimethoxyphenethylamino) propionitrile using the chloride of various ethyl alkylhydrogenmalonates. This is followed by esterification to yield the corresponding diester-amides. The final step involves cyclization by refluxing with phosphoryl chloride .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolizine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions often involve the amino group, leading to the formation of various derivatives.
Common reagents used in these reactions include phosphoryl chloride for cyclization and various alkylhydrogenmalonates for acylation . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have investigated its effects on various biological pathways.
Medicine: It has shown potential as an analeptic, anti-inflammatory, and hypotensive-antihypertensive agent.
Industry: Its unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects by interacting with monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. It promotes the depletion of these neurotransmitters from stores and decreases their uptake into synaptic vesicles. This mechanism is particularly effective in managing hyperkinetic movement disorders by inhibiting dopamine transmission .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzoquinolizine derivatives such as:
- 1-Alkyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo[a]quinolizin-2-ones
- 3-Ethylidene-1,2,4,6,7,11b-hexahydrobenzo[a]quinolizine
- cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid
What sets 11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-beta-amino-9,10-dimethoxy-, dihydrochloride apart is its specific substitution pattern and its potent pharmacological effects, particularly in the central nervous system.
Eigenschaften
CAS-Nummer |
39630-41-6 |
|---|---|
Molekularformel |
C15H24Cl2N2O2 |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
(2S,11bR)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride |
InChI |
InChI=1S/C15H22N2O2.2ClH/c1-18-14-7-10-3-5-17-6-4-11(16)8-13(17)12(10)9-15(14)19-2;;/h7,9,11,13H,3-6,8,16H2,1-2H3;2*1H/t11-,13+;;/m0../s1 |
InChI-Schlüssel |
NMPGADCRCXKNQF-VZCPBZATSA-N |
Isomerische SMILES |
COC1=C(C=C2[C@H]3C[C@H](CCN3CCC2=C1)N)OC.Cl.Cl |
Kanonische SMILES |
COC1=C(C=C2C3CC(CCN3CCC2=C1)N)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)


![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)









